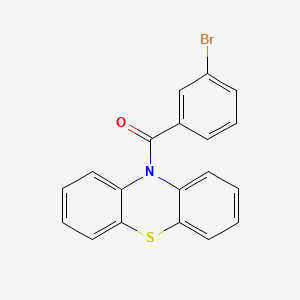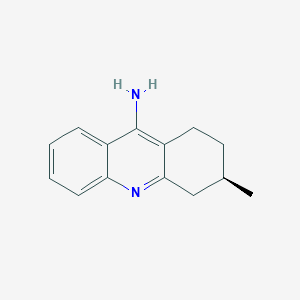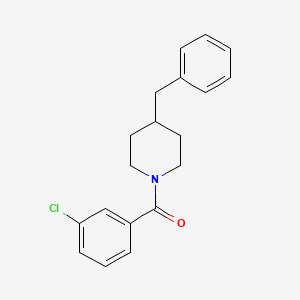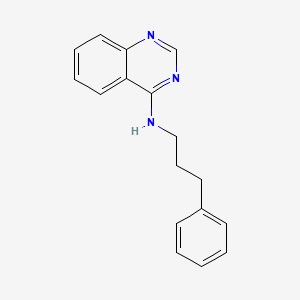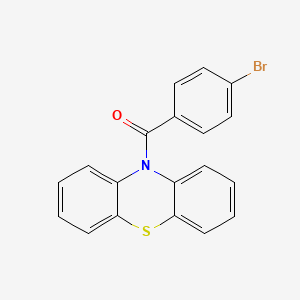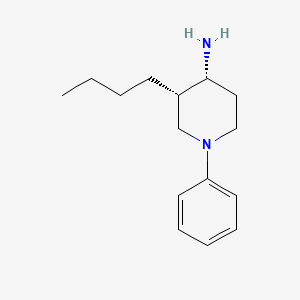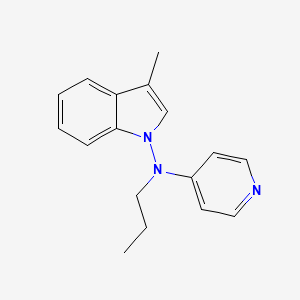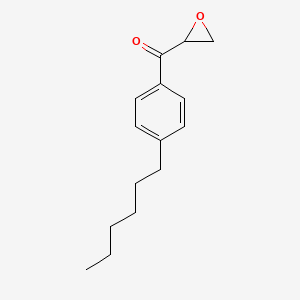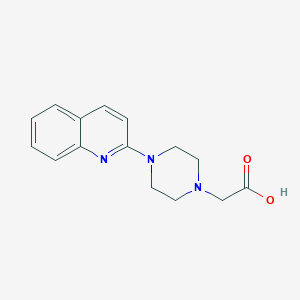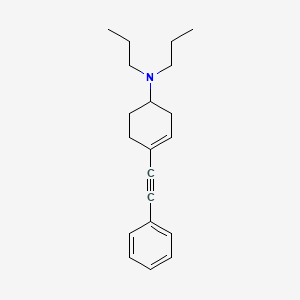
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a phenylethynyl group attached to a cyclohexenyl ring, which is further connected to a dipropylamine moiety. This compound has garnered interest due to its potential biological activities and its role as a ligand in binding studies.
Vorbereitungsmethoden
The synthesis of (4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylethynyl group: This can be achieved through the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated cyclohexene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the dipropylamine moiety: This step involves the nucleophilic substitution reaction where the cyclohexenyl intermediate is reacted with dipropylamine under basic conditions to form the final product.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexenyl ring.
Substitution: The phenylethynyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophilic reagents under acidic or basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating neurological disorders.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine involves its interaction with specific molecular targets, such as dopamine receptors. It binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the cellular context.
Vergleich Mit ähnlichen Verbindungen
(4-Phenylethynyl-cyclohex-3-enyl)-dipropyl-amine can be compared with other similar compounds, such as:
(4-Phenylethynyl-cyclohex-3-enyl)-diethyl-amine: This compound has a similar structure but with ethyl groups instead of propyl groups, which may affect its binding affinity and biological activity.
(4-Phenylethynyl-cyclohex-3-enyl)-dimethyl-amine: The presence of methyl groups instead of propyl groups can lead to differences in reactivity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H27N |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-(2-phenylethynyl)-N,N-dipropylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C20H27N/c1-3-16-21(17-4-2)20-14-12-19(13-15-20)11-10-18-8-6-5-7-9-18/h5-9,12,20H,3-4,13-17H2,1-2H3 |
InChI-Schlüssel |
QQFDMLZEFWKHHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CCC(=CC1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




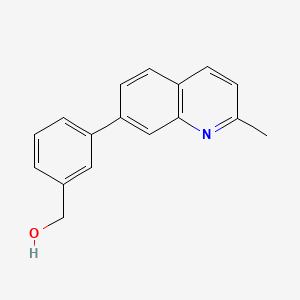
![(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838254.png)

